4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a thieno-pyridine structure with a fluorine atom and a carboxylic acid functional group. Its molecular formula is , and it has gained attention due to its potential applications in medicinal chemistry and as a building block for various chemical syntheses.
This compound can be synthesized through various chemical methods, often involving the functionalization of existing pyridine derivatives or through multi-step synthetic routes that incorporate thieno and fluorinated moieties. The compound is cataloged under the Chemical Abstracts Service number 870235-46-4, which facilitates its identification in chemical databases and literature .
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid belongs to the class of heterocyclic compounds, specifically those containing both sulfur (from the thieno group) and nitrogen (from the pyridine group). It is classified as a carboxylic acid due to the presence of the -COOH functional group, which influences its reactivity and solubility properties.
The synthesis of 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid typically involves several key steps:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, play crucial roles in determining the yield and purity of the final product. For instance, reactions may be conducted under reflux conditions or using microwave-assisted synthesis to enhance reaction rates.
The molecular structure of 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid features a fused ring system comprising a thiophene ring and a pyridine ring. The fluorine atom is positioned at the 4-position relative to the nitrogen atom in the pyridine ring. The carboxylic acid group is located at the 2-position of the pyridine ring.
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid can participate in various chemical reactions:
These reactions typically require specific conditions such as elevated temperatures or catalysts to proceed efficiently. For example, amidation may utilize coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate bond formation between the carboxylic acid and amine.
The mechanism of action for compounds like 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid often involves interactions at biological targets such as enzymes or receptors. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions with target proteins.
Research indicates that derivatives of thieno-pyridines exhibit biological activities including antimicrobial and anticancer properties. The exact mechanism may vary based on structural modifications and target specificity.
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is utilized in various fields:
Heterocyclic compounds constitute the foundational architecture of modern pharmaceutical agents, with their structural diversity enabling precise modulation of biological target interactions. The incorporation of heteroatoms within cyclic frameworks confers distinct electronic, solubility, and metabolic properties essential for drug efficacy. Among these, fused bicyclic systems like thienopyridines represent privileged scaffolds due to their ability to mimic natural purine bases while offering enhanced metabolic stability and tunable substitution patterns. The strategic introduction of fluorine atoms and carboxylic acid functionalities further refines these molecules' pharmacodynamic and pharmacokinetic profiles, positioning them as critical tools in addressing unmet therapeutic challenges through rational drug design.
Thieno[2,3-c]pyridine represents a structurally distinctive fused heterocyclic system where a thiophene ring is annulated at the 2,3-position of a pyridine ring. This configuration creates an electron-deficient π-system that facilitates interactions with biological targets through π-stacking and dipole-dipole interactions. The scaffold's significance in drug discovery stems from its dual hydrogen-bonding capability, planarity, and capacity for extensive peripheral functionalization, making it an attractive template for kinase inhibitors, receptor modulators, and antimicrobial agents [3] [7].
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid exemplifies this molecular architecture's strategic value. The fluorine atom at the 4-position induces both electronic and steric effects that modulate the ring system's electron distribution, while the carboxylic acid at the 2-position provides a versatile handle for structural elaboration. This combination creates a three-point pharmacophore capable of engaging enzymatic targets through multiple binding modes: (1) the carboxylic acid participates in salt bridges or coordination bonds with basic amino acid residues; (2) the fluorine atom influences electron density across the fused ring system and may engage in halogen bonding; and (3) the nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor [5] [7].
Table 1: Molecular Properties of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 870235-46-4 |
IUPAC Name | 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid |
Molecular Formula | C₈H₄FNO₂S |
Molecular Weight | 197.18 g/mol |
SMILES Notation | OC(=O)C1=CC2=C(F)N=CC=C2S1 |
InChIKey | HKXMBOHBJLYPJD-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
The scaffold's versatility is evidenced by its application across therapeutic areas, particularly in the development of anti-inflammatory and anticancer agents where its planar structure enables intercalation into biological macromolecules. Researchers exploit the carboxylic acid functionality for amide coupling reactions to generate prodrugs or to enhance target affinity, while the fluorine atom improves membrane permeability and bioavailability through reduced metabolism at the adjacent position [5] [7].
Table 2: Global Supplier Information for Research Quantities
Supplier | Package Size | Purity | Price (USD Approx.) | Special Handling |
---|---|---|---|---|
AiFChem | 250mg - 1g | 95% | Price upon verification | Standard |
BLDPharm | Variable | Not specified | Not listed | Cold-chain shipping |
Laibo Chem | 100mg - 250mg | ≥95% | $541 (100mg) | Standard |
MySkinRecipes | 100mg - 1g | ≥95% | $288 (100mg) | 2-8°C, dry, sealed |
The strategic incorporation of fluorine into heterocyclic systems has become indispensable in contemporary medicinal chemistry, with approximately 20% of approved anticancer and antibiotic drugs containing fluorine atoms. This element's introduction profoundly influences molecular properties through its high electronegativity (3.98 Pauling scale), small atomic radius (van der Waals radius 1.47 Å), and low polarizability, collectively enabling precise modulation of bioactive molecules without significant steric perturbation [2] [9].
In 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid, the fluorine atom at the electron-deficient pyridine ring's 4-position exerts multiple advantageous effects: (1) it enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the adjacent C-H positions, significantly extending plasma half-life; (2) it modulates the π-system's electron distribution, increasing the scaffold's ability to participate in charge-transfer interactions with aromatic residues in enzyme binding pockets; and (3) it may engage in directional halogen bonding with carbonyl oxygen atoms or other electron-rich sites in biological targets, contributing an additional binding energy component estimated at 1-2 kcal/mol [2] [4] [9].
The synergy between fluorine and the thienopyridine core exemplifies advanced bioisosteric design principles. Fluorine's σ-withdrawing but π-donating characteristics fine-tune the heterocycle's electrostatic potential surface, improving desolvation penalties upon target binding. This effect is particularly valuable in kinase inhibitor design, where the fluorine-substituted scaffold mimics ATP's purine ring while providing superior resistance to enzymatic degradation compared to non-fluorinated analogs. Recent analyses of FDA-approved fluorinated heterocycles confirm improved blood-brain barrier penetration and enhanced binding specificity when fluorine is positioned ortho to hydrogen-bond accepting nitrogen atoms, as seen in this compound [9] [5].
The carboxylic acid moiety in 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid represents a critical pharmacophoric element that enables diverse molecular interactions with biological targets. This functional group serves as a versatile anchor for: (1) forming salt bridges with basic residues (lysine, arginine, histidine) in enzyme active sites; (2) coordinating divalent metal cations (Mg²⁺, Zn²⁺) in metalloenzymes; and (3) participating in hydrogen-bonding networks through both donor and acceptor interactions. These interactions are indispensable for achieving high-affinity binding and precise orientation within enzyme catalytic domains [7] [8].
Mechanistically, carboxylic acid-containing substrates undergo activation by carboxylase enzymes like carboxylic acid reductase (CAR), which catalyzes ATP-dependent reduction to aldehydes—key intermediates in pharmaceutical synthesis. CAR enzymes employ a conserved adenylation domain that activates the carboxylic acid through formation of an acyl-AMP intermediate. The catalytic mechanism involves nucleophilic attack by the carboxylate oxygen on ATP's α-phosphate, followed by thioester formation and NADPH-dependent reduction. The electron-rich nature of 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid, augmented by the fluorine atom and sulfur heteroatom, potentially enhances its reactivity as a CAR substrate due to increased nucleophilicity at the carboxylate oxygen [4].
Beyond direct target engagement, the carboxylic acid enables critical lead optimization strategies: (1) it facilitates prodrug development through esterification, improving membrane permeability with subsequent enzymatic hydrolysis in vivo; (2) it allows salt formation with pharmaceutically acceptable counterions (sodium, calcium) to enhance aqueous solubility for parenteral formulations; and (3) it serves as a synthetic handle for structural diversification via amide coupling, reductive amination, or transition metal-catalyzed decarboxylative cross-coupling reactions. This versatility underpins the scaffold's utility in generating structure-activity relationship (SAR) libraries for optimizing target affinity and selectivity profiles [5] [7] [8].
Table 3: Enzymatic Interactions Enabled by the Carboxylic Acid Functionality
Interaction Type | Biological Significance | Example Enzyme Targets |
---|---|---|
Salt Bridge Formation | High-affinity anchoring to catalytic domains | Kinases, ATPases, carboxylases |
Metal Ion Coordination | Chelation of catalytic metal cofactors | Metalloproteases, dehydrogenases |
Hydrogen Bonding Network | Precise positioning within binding pockets | Receptors, transferases, synthases |
Prodrug Conversion | Improved bioavailability via ester hydrolysis | Serum esterases, hepatic carboxylesterases |
In enzyme inhibitor design, the carboxylic acid's positioning within the thienopyridine scaffold is particularly advantageous. Molecular modeling suggests the fused ring system orients the acidic group toward solvent-exposed regions while directing the fluorine atom into hydrophobic subpockets, enabling simultaneous optimization of binding energy and physicochemical properties. This spatial arrangement may explain the scaffold's prominence in development candidates targeting inflammatory mediators and oncogenic kinases where such binding motifs are prevalent [4] [5] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1